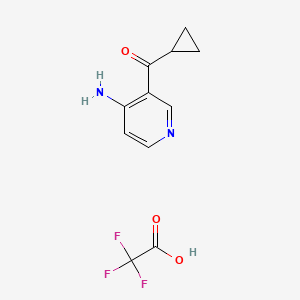
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid
概要
説明
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid (3CPyTA) is an organic compound with an interesting and complex structure. It has a wide range of applications in the scientific and research fields, and has been used for many years for a variety of purposes. In
科学的研究の応用
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is widely used in scientific research for a variety of purposes. It is used as a catalyst in a number of organic reactions, such as the synthesis of polycyclic compounds and the synthesis of heterocyclic compounds. It is also used in the synthesis of polymers and in the production of pharmaceuticals. Additionally, 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA.
作用機序
The mechanism of action of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is complex and not fully understood. It is believed to act as a catalyst in organic reactions by facilitating the formation of covalent bonds between reactants. It is also believed to act as a proton acceptor, allowing for the formation of hydrogen bonds between reactants. Additionally, it is thought to act as an electron donor, allowing for the formation of cationic species.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid are not well understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in lab settings. However, it is also important to consider the limitations of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid. It is not soluble in organic solvents, and it is also not very soluble in aqueous solutions. Additionally, it is sensitive to light and heat, and can decompose if not stored properly.
将来の方向性
There are many potential future directions for research involving 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid. One potential direction is to further explore its antimicrobial activity, as well as its anti-inflammatory effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, as well as its potential applications in the synthesis of peptides and proteins. Additionally, further research could be done to explore its potential applications in the synthesis of DNA and RNA. Finally, further research could be done to explore its potential applications in the production of polymers.
特性
IUPAC Name |
(4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.C2HF3O2/c10-8-3-4-11-5-7(8)9(12)6-1-2-6;3-2(4,5)1(6)7/h3-6H,1-2H2,(H2,10,11);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDDTLPJXDRDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CN=C2)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



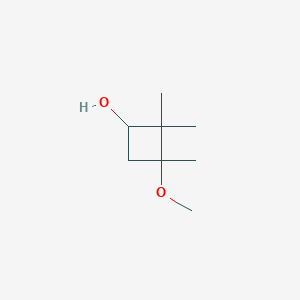
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B1431787.png)
![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
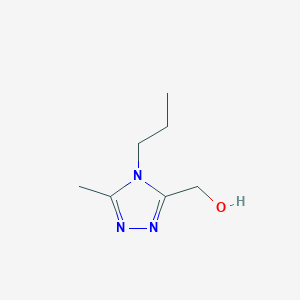
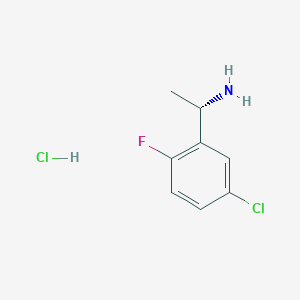
![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)
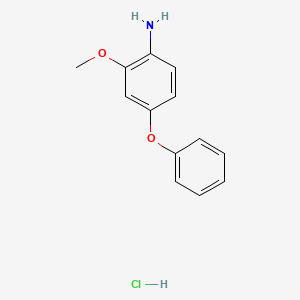
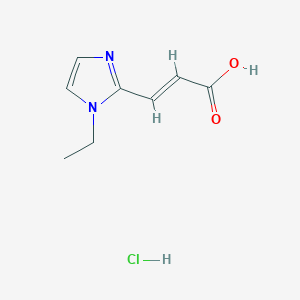
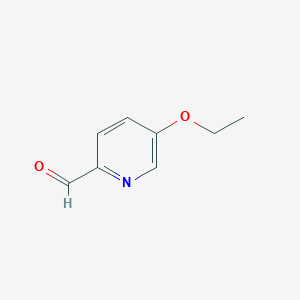
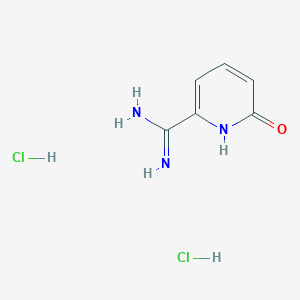
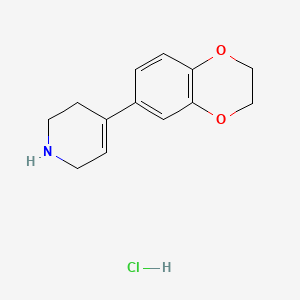
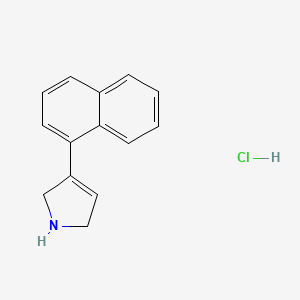
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)